![molecular formula C19H20N4O3 B2905236 3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-18-6](/img/structure/B2905236.png)
3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Scientific Research Applications
Organic Synthesis
The tert-butyl group in this compound can be used in organic synthesis due to its unique reactivity pattern. It can facilitate various chemical transformations, particularly in the synthesis of complex molecules where steric hindrance is a desired feature. This group’s reactivity is beneficial in creating new carbon-carbon or carbon-heteroatom bonds, which are fundamental in building the frameworks of organic molecules .
Environmental Chemistry
Compounds with tert-butyl groups have been studied for their role in biosynthetic and biodegradation pathways. This compound could be used to investigate environmental processes, such as the degradation of pollutants or the synthesis of naturally occurring chemicals. Understanding these processes can lead to the development of better strategies for environmental remediation or the sustainable production of chemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-19(2,3)13-11-22-14-15(20-17(22)26-13)21(4)18(25)23(16(14)24)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGQTVFVKBDTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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